N-(3-acetylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O4S/c1-18(34)20-9-6-10-21(15-20)31-25(35)17-38-29-32-26-24(19-7-4-3-5-8-19)16-30-27(26)28(36)33(29)22-11-13-23(37-2)14-12-22/h3-16,30H,17H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUOLLVAVJGVQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential biological activity. Its structure includes various functional groups that may contribute to its pharmacological properties, including anticancer, antibacterial, and antioxidant effects. This article reviews the biological activity of this compound based on diverse sources and research findings.
The compound has the following chemical properties:
- Molecular Formula : C25H21N3O3S2
- Molecular Weight : 475.58 g/mol
- CAS Number : 667913-10-2
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities. The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. For instance, derivatives of similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines. A study using MTT assays demonstrated that certain derivatives were more effective against glioblastoma and breast cancer cell lines than standard treatments, indicating a potential for further development in cancer therapy .
| Cell Line | IC50 (µM) |
|---|---|
| U-87 (Glioblastoma) | 15.0 |
| MDA-MB-231 (Breast Cancer) | 20.5 |
2. Antioxidant Activity
The introduction of an acetyl group in similar compounds has been associated with enhanced antioxidant activity. Studies utilizing the DPPH radical scavenging method indicated that related compounds exhibited significant free radical scavenging capabilities, which are crucial for mitigating oxidative stress in biological systems .
3. Antibacterial Activity
Compounds with thioacetamide moieties have demonstrated antibacterial properties against various pathogens. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis. While specific data on this compound is limited, its structural analogs have shown promising results in inhibiting Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Several case studies highlight the biological activities of similar compounds:
- Anticancer Studies : Research on thiazole and pyrimidine derivatives has shown that modifications in their structure can lead to significant increases in anticancer activity. For example, a study found that thiazole-integrated pyrrolidinones exhibited potent cytotoxicity against multiple cancer cell lines .
- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves interactions with specific molecular targets such as enzymes or receptors. For instance, certain methoxy-substituted derivatives were found to inhibit acetylcholinesterase (AChE), which is a target for Alzheimer’s disease treatment .
Comparison with Similar Compounds
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24)
This compound () shares a pyrrolo[3,2-d]pyrimidine core but differs in substituents:
- Core Modifications: Incorporates a pyrido-thieno fused ring system instead of a simple pyrrolo-pyrimidine.
- Substituents: A methyl group at position 7 and a phenylamino group at position 2, compared to the target compound’s 7-phenyl and 3-(4-methoxyphenyl) groups.
- Physical Properties : Melting point 143–145°C, molecular weight 369.44 g/mol, and distinct IR peaks at 1,730 cm⁻¹ (C=O) and 1,690 cm⁻¹ (C=O) .
N-(3-Ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
This analog () replaces the 3-acetylphenyl group with a 3-ethylphenyl moiety. Key differences include:
- Molecular Weight : 510.6 g/mol (vs. ~524 g/mol for the target compound, assuming similar core structure).
MPO Inhibitors (WO2006062465)
Pyrrolo[3,2-d]pyrimidin-4-one derivatives () share the core but feature substituents like triazoles and morpholino groups. These compounds demonstrate the core’s versatility in targeting enzymes like myeloperoxidase (MPO), suggesting that the target compound’s 4-oxo group and thioacetamide side chain could be tailored for similar enzymatic interactions .
Thieno[3,2-d]pyrimidine Derivatives
Compounds such as 3-(6-((4-methylsulfonylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)benzenesulfonamide () replace the pyrrolo ring with a sulfur-containing thieno system. Key distinctions:
- Biological Applications : These derivatives are patented for cancer treatment, highlighting the therapeutic relevance of pyrimidine-based scaffolds .
Data Tables
Table 1: Structural and Physical Properties
*Estimated based on structural similarity to .
Table 2: IR Spectral Data for Carbonyl Groups
| Compound | C=O Stretching (cm⁻¹) | Context | Reference |
|---|---|---|---|
| Target Compound | ~1,700–1,730* | 4-Oxo, acetyl groups | N/A |
| Compound 24 | 1,730, 1,690 | Acetamide, pyrimidinone |
*Predicted based on structural analogs.
Q & A
Q. What are the recommended synthetic routes for N-(3-acetylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Construct the pyrrolo[3,2-d]pyrimidin-4-one core via cyclocondensation of substituted pyrimidine precursors with thiophene derivatives, as described in analogous pyrrolopyrimidine syntheses .
- Step 2 : Introduce the thioacetamide moiety via nucleophilic substitution using mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Functionalize the 3-position with 4-methoxyphenyl groups via Suzuki-Miyaura coupling or Ullmann-type reactions .
- Step 4 : Acetylate the aniline group using acetyl chloride in the presence of a base (e.g., triethylamine) .
Key Characterization : Confirm intermediates and final product using LC-MS, ¹H/¹³C NMR, and X-ray crystallography (for crystalline derivatives) .
Q. How is the structural integrity of this compound validated in academic research?
- X-ray Crystallography : Resolve the 3D structure to confirm bond angles, stereochemistry, and intermolecular interactions (e.g., hydrogen bonding in the pyrrolopyrimidine core) .
- Spectroscopic Analysis : Use ¹H NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, acetyl protons at δ 2.5–2.7 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C₃₀H₂₅N₅O₃S) with <5 ppm error .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Systematic Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., dimethylamino) groups to assess effects on target binding .
- Thioacetamide Linker Modification : Test methyl, ethyl, or benzyl substitutions at the sulfur atom to modulate lipophilicity and metabolic stability .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with proposed targets (e.g., kinase domains) and guide synthetic priorities .
Q. How can researchers resolve contradictory biological activity data across in vitro and in vivo studies?
- Assay Validation : Confirm target engagement in vitro using orthogonal methods (e.g., SPR for binding affinity, cellular thermal shift assays) .
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsome assays) to identify bioavailability limitations .
- Metabolite Identification : Use LC-MS/MS to detect active or inhibitory metabolites that may explain discrepancies .
Q. What strategies are effective for improving aqueous solubility without compromising activity?
- Prodrug Design : Introduce phosphate or glycoside groups at the acetylphenyl moiety to enhance hydrophilicity .
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for in vivo dosing .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles to improve dissolution rates and reduce aggregation .
Methodological Challenges and Solutions
Q. What experimental design principles apply to optimizing reaction yields for this compound?
- Design of Experiments (DoE) : Apply factorial design to screen variables (e.g., temperature, catalyst loading) and identify optimal conditions for key steps (e.g., Suzuki coupling) .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and minimize side products .
Q. How can researchers address reproducibility issues in biological assays involving this compound?
- Standardized Protocols : Pre-treat cell lines with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to reduce variability in metabolic activation .
- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions across replicates .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity data across cell lines be interpreted?
- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status, efflux transporter expression) to identify resistance mechanisms .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to detect unintended interactions that may explain variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
